Bendamustine Impurity 27 Ethyl Ester
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Overview
Description
Preparation Methods
The synthesis of Bendamustine Impurity 27 Ethyl Ester involves several steps, starting from the base compound, Bendamustine. The crucial conversions include the reaction of 1-methyl-2-(4’-ethyl butyrate)-5-amino-1H-benzimidazole with ethylene oxide in the presence of water, sodium acetate, and acetic acid . This reaction is maintained at 5°C for 5 hours and then overnight at 20°C to yield the dihydroxy ester, which is then chlorinated using thionyl chloride in chloroform and subsequently hydrolyzed with concentrated hydrochloric acid .
Chemical Reactions Analysis
Bendamustine Impurity 27 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with nucleophiles such as hydroxide ions or amines.
Hydrolysis: This reaction involves the breaking down of the ester bond in the presence of water and an acid or base catalyst.
The major products formed from these reactions include various hydroxy and chloro derivatives of the original compound .
Scientific Research Applications
Bendamustine Impurity 27 Ethyl Ester has several applications in scientific research:
Biology: The compound is studied for its potential effects on cellular processes and DNA interactions.
Industry: It is used in the quality control and stability testing of Bendamustine drug products.
Mechanism of Action
Bendamustine Impurity 27 Ethyl Ester, like its parent compound, exerts its effects through alkylation. It forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks that result in DNA damage and cell death . The exact molecular targets and pathways involved are still under investigation, but it is known to affect both active and quiescent cells .
Comparison with Similar Compounds
Bendamustine Impurity 27 Ethyl Ester can be compared with other similar compounds, such as:
Bendamustine Related Compound E: This compound has a similar structure but includes a hydroxyethyl group instead of an ethyl ester.
Bendamustine Dideschloroethyl Ethyl Ester: This compound lacks the chloroethyl groups present in this compound.
Bendamustine N-Desmethyl Impurity: This compound is a demethylated derivative of Bendamustine.
The uniqueness of this compound lies in its specific esterification, which influences its chemical behavior and interactions .
Properties
Molecular Formula |
C18H25N3O3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 4-(1-methyl-5-morpholin-4-ylbenzimidazol-2-yl)butanoate |
InChI |
InChI=1S/C18H25N3O3/c1-3-24-18(22)6-4-5-17-19-15-13-14(7-8-16(15)20(17)2)21-9-11-23-12-10-21/h7-8,13H,3-6,9-12H2,1-2H3 |
InChI Key |
WCCZECQJGWCKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N3CCOCC3 |
Origin of Product |
United States |
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